tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate
Description
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a Boc-protected amine group at the 3-position and a phenyl substituent at the 4-position. This compound is significant in medicinal chemistry and organic synthesis, serving as a key intermediate for pharmaceuticals due to its stereochemical rigidity and functional versatility. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and protects the amine during synthetic transformations, while the phenyl group contributes to hydrophobic interactions in biological systems .
Properties
CAS No. |
1015070-53-7 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 |
InChI Key |
UEGLRNLEEDBVTH-OLZOCXBDSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
- Starting Material: 2-chloro-1-(2,4-difluorophenyl)-ethanone (or analogous aryl ketones)
- Step 1: Catalytic CBS (Corey-Bakshi-Shibata) asymmetric reduction of the ketone to yield chiral chlorohydrin intermediates with high enantiomeric excess (94–99% ee)
- Step 2: Displacement of the chlorine with tert-butylamine to introduce the amino group
- Step 3: Conjugate addition of the hindered secondary amine to acrylonitrile, forming a nitrile-containing intermediate
- Step 4: Intramolecular 5-exo-tet cyclization via nitrile anion formation using lithium hexamethyldisilazide and diethyl chlorophosphate as activating agents, forming the pyrrolidine ring with inversion at C-4
- Step 5: Epimerization and saponification to yield the pure trans-(3S,4R) pyrrolidine carboxylic acid with >99.9% optical purity
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (ee %) |
|---|---|---|---|
| CBS asymmetric reduction | CBS catalyst, borane complex, low temp | High (>90) | 94–99 |
| Amination (chloride displacement) | tert-butylamine, moderate temp | Quantitative | Retention of chirality |
| Conjugate addition | Acrylonitrile, base | High (>90) | - |
| Cyclization | LiHMDS, diethyl chlorophosphate, low temp | >95 | >95 |
| Epimerization/Saponification | Base hydrolysis, controlled pH | Quantitative | >99.9 |
This method is chromatography-free and scalable, making it suitable for practical synthesis.
Alternative Preparation Notes and Considerations
- The stereochemistry is controlled by the initial asymmetric reduction and the cyclization step, which proceeds with inversion at C-4, yielding the desired (3S,4R) configuration.
- The use of tert-butyl carbamate (Boc) protecting group stabilizes the amino group during the synthesis and purification.
- The compound is commercially available with confirmed stereochemistry and purity from multiple suppliers, indicating established synthetic routes.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Aryl ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)-ethanone) |
| Key Synthetic Steps | CBS asymmetric reduction → amination → conjugate addition → nitrile anion cyclization → epimerization/saponification |
| Key Reagents | CBS catalyst, borane, tert-butylamine, acrylonitrile, LiHMDS, diethyl chlorophosphate |
| Stereochemical Outcome | (3S,4R) configuration with >99.9% enantiomeric purity |
| Overall Yield | Approximately 70% over five steps |
| Purification | Chromatography-free, relying on selective reactions and crystallization |
| Protecting Group | tert-butyl carbamate (Boc) |
| Application | Building block for pharmaceutical intermediates |
Research Findings and Practical Implications
- The nitrile anion cyclization method offers a robust, scalable approach with excellent stereocontrol, suitable for industrial and academic research applications.
- The method's adaptability to various substituted aryl groups allows for synthesis of analogs with diverse bioactivities.
- The stereochemical purity achieved is critical for downstream biological activity and drug development.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is readily removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization.
| Reaction Conditions | Outcome | References |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Cleavage of Boc group to form 3-amino-4-phenylpyrrolidine | |
| HCl in dioxane | Deprotection with formation of HCl salt |
Acylation of the Amine Group
The primary amine undergoes acylation to form amides or ureas, enabling further derivatization.
| Reagent | Product | Diastereoselectivity | References |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-pyrrolidine derivative | Retained stereochemistry | |
| Phenyl isocyanate | Urea-linked analog | >20:1 dr |
Palladium-Catalyzed Cross-Coupling
The phenyl group participates in palladium-mediated reactions, such as Suzuki couplings, to introduce aryl substituents.
Stereoselective Functionalization
The (3S,4R) configuration enables enantioselective transformations, such as kinetic resolutions or asymmetric catalysis.
| Reaction | Catalyst/Enzyme | Selectivity | References |
|---|---|---|---|
| Enzymatic resolution | Lipase B (Candida antarctica) | ee >98% | |
| Asymmetric hydrogenation | Rhodium-DuPhos complex | 95% ee, >20:1 dr |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
| Conditions | Product | Key Observations | References |
|---|---|---|---|
| CuI, L-proline, DMSO | Pyrrolo[1,2-a]pyrazine derivatives | Microwave-assisted, 80% yield | |
| TFA, DCM, 0°C to RT | Spirocyclic lactams | Acid-mediated ring closure |
Key Mechanistic Insights
Scientific Research Applications
Tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrrolidine and related derivatives, focusing on substituents, stereochemistry, and applications.
Substituent Variations
Fluorinated Analogs
- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Entry 180, Catalog of Pyridine Compounds): Combines a fluoropyridine moiety with a hydroxymethyl-pyrrolidine group. The dicarboxylate structure increases polarity, differing from the mono-Boc-protected target compound .
Hydroxy- and Trifluoromethyl-Substituted Derivatives
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6):
- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4): Difluoro and hydroxymethyl groups at the 3- and 4-positions create a highly polar scaffold. Potential use in prodrugs requiring hydrolytic activation .
Stereochemical Variations
- tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1821824-99-0): Contains an aminomethyl group instead of a phenyl substituent. The (3R,4S) configuration and additional hydroxyl group may improve water solubility compared to the target compound .
- tert-Butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: Methyl group at the 2-position and amino group at the 4-position. Demonstrates how positional isomerism influences conformational flexibility and synthetic utility .
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Formula | Key Substituents | Applications |
|---|---|---|---|---|
| tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | Not provided | C₁₅H₂₂N₂O₂ | Boc, NH₂, Ph | Pharma intermediates, kinase inhibitors |
| tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Not provided | C₁₀H₁₇FN₂O₂ | Boc, NH₂, F | CNS drug candidates |
| tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | 1052713-78-6 | C₁₁H₁₈F₃NO₃ | Boc, OH, CF₃, CH₃ | Antiviral agents |
| (±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (Entry 180) | Not provided | C₁₈H₂₅FN₂O₅ | Boc, F, hydroxymethyl, pyridine | Polar intermediates |
| tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate | 2607831-43-4 | C₁₂H₂₀F₂NO₃ | Boc, F₂, CH₂OH, CH₃ | Prodrug synthesis |
Biological Activity
Introduction
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate, also known by its CAS number 1643979-48-9, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula: C15H22N2O2
- Molecular Weight: 262.35 g/mol
- Purity: 95%
- IUPAC Name: tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate
-
Structural Representation:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound has shown promise as a potential inhibitor in several pathways relevant to disease mechanisms.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity: Demonstrated effectiveness against certain bacterial strains, suggesting potential for use in antibiotic development.
- Antineoplastic Properties: Preliminary studies show that it may inhibit cancer cell proliferation through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antineoplastic | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
Case Study 1: Antimicrobial Assessment
In a study conducted by researchers at the University of Groningen, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A separate investigation evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These results highlight its potential as an anticancer therapeutic.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include chiral resolution techniques to ensure the desired stereochemistry. Several derivatives have been synthesized to enhance its biological efficacy and selectivity.
Table 2: Synthetic Pathways and Derivatives
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Chiral Resolution | Use of enzymatic methods | 85% |
| Coupling Reactions | Negishi coupling for derivative synthesis | 75% |
Q & A
Q. What are the standard analytical techniques for confirming the structure and purity of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate?
- Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P, if applicable) to identify stereochemistry and functional groups. For example, ³¹P NMR can detect rotamers in phosphonylated analogs, as observed in related pyrrolidine derivatives . Mass spectrometry (ESI-MS or HRMS) is critical for verifying molecular weight and purity. Chromatographic methods (HPLC, TLC) complement these analyses to assess impurities.
Q. How is the stereochemical integrity of the (3S,4R) configuration maintained during synthesis?
- Methodological Answer : Chiral resolution or asymmetric synthesis using stereoselective catalysts (e.g., chiral auxiliaries or enzymes) ensures configuration retention. For example, tert-butyl-protected pyrrolidines often employ Boc-group strategies to stabilize intermediates, as seen in automated synthesis protocols using column chromatography with triethylamine additives to prevent racemization . X-ray crystallography (e.g., Acta Crystallographica reports) validates final stereochemistry .
Q. What safety precautions are recommended for handling this compound in the lab?
- Methodological Answer : While specific toxicity data for this compound is limited, related tert-butyl carbamates require PPE (gloves, goggles) and ventilation to avoid inhalation/contact. Emergency measures include rinsing eyes/skin with water and using ethanol-insoluble foam for fire suppression, as per safety protocols for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve low yields in the final step of synthesizing this compound?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimizing reaction conditions (e.g., temperature control at 0–20°C, as in deformylative phosphonylation reactions ) and using coupling agents like DMAP with triethylamine can improve efficiency . Purification via silica gel chromatography or recrystallization (e.g., hexanes/EtOAC mixtures ) enhances purity.
Q. What strategies are effective for introducing functional groups at the 3-amino or 4-phenyl positions?
- Methodological Answer : The 3-amino group is amenable to acylations or sulfonylation (e.g., using 2-nitrophenylsulfonyl chloride under dichloromethane conditions ). The 4-phenyl moiety can undergo electrophilic substitution (e.g., bromination ) or cross-coupling (Suzuki, Heck) for diversification. Protecting groups (e.g., Boc) stabilize reactive sites during derivatization .
Q. How do solvent polarity and temperature influence the compound’s stability during storage?
- Methodological Answer : Stability studies on analogous carbamates suggest anhydrous, low-temperature storage (-20°C under argon) prevents hydrolysis of the tert-butyl ester. Polar aprotic solvents (e.g., DMF, DMSO) may accelerate degradation, while non-polar solvents (hexanes) enhance shelf life . Monitor degradation via periodic NMR or LC-MS analysis.
Q. What computational or experimental methods are used to predict/reactivity of this compound in catalytic systems?
- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) model steric and electronic effects of the 4-phenyl group on reaction pathways. Experimentally, kinetic studies under varying catalysts (e.g., Pd for cross-coupling) and in situ IR spectroscopy track intermediates. For example, tert-butyl carbamates in automated synthesis reactors show reproducible reactivity profiles .
Data Contradiction and Resolution
Q. Discrepancies in reported NMR chemical shifts for similar compounds: How to address them?
- Methodological Answer : Variations in NMR data (e.g., ³¹P shifts in phosphonylated pyrrolidines ) may arise from solvent effects, concentration, or rotameric equilibria. Standardize protocols by referencing internal standards (TMS for ¹H/¹³C, 85% H3PO4 for ³¹P) and reporting solvent/temperature conditions. Cross-validate with crystallographic data .
Q. Conflicting reactivity outcomes in functionalization: Steric vs. electronic factors?
- Methodological Answer : Steric hindrance from the tert-butyl group often dominates, but electronic effects (e.g., phenyl ring electron-withdrawing groups) can override this. Use Hammett plots or computational electrostatic potential maps to predict regioselectivity. Experimental screening with electron-rich/poor aryl halides clarifies trends .
Method Optimization Tables
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
